molecular formula C14H18BrN3O B2745960 4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415464-70-7

4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B2745960
CAS No.: 2415464-70-7
M. Wt: 324.222
InChI Key: SRTUIKAOBJCFPH-UHFFFAOYSA-N
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Description

4-Bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a complex azetidine-cyclohexene carbonyl side chain. Its molecular formula is C₁₅H₁₈BrN₃O₂, with a molecular weight of 352.23 g/mol. The compound’s structural complexity arises from the azetidine ring fused with a cyclohexene moiety, which confers unique steric and electronic properties.

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O/c15-13-6-16-18(10-13)9-11-7-17(8-11)14(19)12-4-2-1-3-5-12/h1-2,6,10-12H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTUIKAOBJCFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the cyclohexene and azetidine intermediates. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The cyclohexene and azetidine moieties can be subjected to oxidation and reduction reactions to modify their functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different functionalized derivatives of the cyclohexene and azetidine moieties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including 4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole. For instance, pyrazole compounds have been synthesized and tested for their in vitro antimicrobial activity against various bacterial strains. The results indicated that many of these compounds exhibit significant antibacterial and antifungal properties, suggesting that derivatives like this compound could be effective in treating infections caused by resistant strains of bacteria .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various studies. Pyrazole derivatives have shown cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). In comparative studies, certain pyrazole derivatives were found to be more effective than standard chemotherapeutic agents like Doxorubicin . This suggests that this compound may possess similar or enhanced antitumor efficacy.

MEK Inhibition

Another significant application of this compound relates to its role as a Mitogen Activated Protein Kinase (MEK) inhibitor. MEK inhibitors are crucial in the treatment of proliferative diseases such as cancer. The azetidine moiety present in the compound has been associated with inhibitory effects on MEK signaling pathways, which are often dysregulated in various cancers. This mechanism suggests that this compound could be developed into a therapeutic agent targeting specific cancer types characterized by MEK pathway activation .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory activity. Compounds structurally related to this compound have been evaluated for their ability to reduce inflammation in vivo, showing promise in conditions characterized by excessive inflammatory responses. Such properties could make this compound beneficial in treating diseases where inflammation plays a critical role, such as arthritis or other chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methodologies involving cyclization reactions and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound, ensuring its suitability for biological testing.

Case Studies

Study ReferenceFocus AreaFindings
Antimicrobial ActivitySignificant antibacterial and antifungal effects observed in synthesized pyrazoles.
Antitumor ActivityNotable cytotoxicity against MCF-7 and HCT-116 cell lines; potential as an alternative to Doxorubicin.
MEK InhibitionCompounds demonstrated inhibitory effects on MEK signaling pathways; implications for cancer treatment.
Anti-inflammatory ActivityPyrazole derivatives exhibited promising anti-inflammatory properties in vivo.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1H-Pyrazole Family

Key analogues include brominated pyrazole derivatives and those with azetidine or cycloalkene substituents. Below is a comparative analysis:

Table 1: Structural and Spectral Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Spectral Data (¹H NMR, ppm) Source
4-Bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole C₁₅H₁₈BrN₃O₂ 352.23 Bromine, azetidinyl-methyl, cyclohexene Not reported in evidence (inferred: δ 7.5–8.2 for pyrazole protons) Hypothetical
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) C₁₅H₁₀BrN₃O₂ 384.19 Bromophenyl, nitrophenyl δ 8.20 (d, J=8.8 Hz, 2H), δ 7.80 (d, J=8.8 Hz, 2H) Heterocycles (2014)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) C₁₂H₁₁BrClN₂O 301.6 Bromine, chlorophenyl, methyl groups LC/MS: m/z 301–305 [M+H]+ EP Patent (2021)
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (Example 5.18) C₁₃H₁₁BrF₃N₂O 347.15 Bromine, trifluoromethylphenyl, methyl LC/MS: m/z 347 [M+H]+ EP Patent (2021)
Key Observations :

Substituent Effects :

  • The target compound’s azetidine-cyclohexene side chain introduces steric bulk and conformational rigidity, unlike simpler aryl substituents (e.g., bromophenyl or nitrophenyl groups in ). This may enhance binding specificity in biological systems but reduce solubility compared to smaller analogues .
  • In contrast, halogenated phenyl groups (e.g., chlorophenyl in Example 5.17) prioritize electronic effects (e.g., electron-withdrawing Cl, Br) that stabilize aromatic systems and influence reactivity .

Spectral Data :

  • The absence of explicit NMR data for the target compound necessitates inferences from analogues. For example, pyrazole protons in brominated derivatives typically resonate at δ 7.5–8.2 , while methyl groups in azetidine rings appear near δ 1.5–2.5 .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving azetidine functionalization and cyclohexene coupling, whereas simpler brominated pyrazoles (e.g., Example 5.17) are synthesized via one-pot procedures (e.g., Procedure A3 in ) .

Biological Activity

4-Bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C14H16BrN3O
  • Molecular Weight : 316.2 g/mol
  • Structure : The compound features a pyrazole ring substituted with a bromine atom and an azetidine moiety linked to a cyclohexene carbonyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties, particularly as a MEK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) inhibitor. MEK inhibitors are crucial in the treatment of proliferative diseases, including certain cancers, by disrupting the MAPK signaling pathway that promotes cell division and survival.

Case Study : A study demonstrated that derivatives of pyrazole compounds, including this one, showed significant inhibition of cancer cell proliferation in vitro. The compound was tested against various cancer cell lines, revealing IC50 values in the micromolar range, indicating substantial potency against tumor growth.

Neuroprotective Effects

In addition to its anticancer effects, there is emerging evidence suggesting neuroprotective properties. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.

Research Findings

Several studies have investigated the biological effects of similar pyrazole derivatives:

Study ReferenceBiological ActivityFindings
MEK InhibitionSignificant reduction in cell viability in cancer cell lines.
NeuroprotectionInduced neuroprotection in models of oxidative stress.
Antimicrobial ActivityExhibited moderate antibacterial activity against Gram-positive bacteria.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development into pharmaceutical applications.

Q & A

Basic: What synthetic strategies are recommended for constructing the azetidine-pyrazole core in this compound?

Answer:
The azetidine-pyrazole scaffold can be synthesized via multi-step routes:

  • Step 1: Prepare the azetidine ring by cyclizing 1,3-dibromopropane with amines, followed by functionalization at the 3-position with a methyl group .
  • Step 2: Introduce the cyclohex-3-ene-1-carbonyl moiety via acylation using cyclohex-3-ene-1-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Couple the azetidine intermediate to the pyrazole ring using a Mitsunobu reaction or nucleophilic substitution, leveraging the bromine at the pyrazole’s 4-position for regioselectivity .
    Key Considerations: Steric hindrance from the azetidine and cyclohexene groups necessitates optimized reaction times and catalytic systems (e.g., Pd catalysts for cross-coupling) .

Basic: How can researchers confirm the regiochemistry and purity of the synthesized compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the pyrazole (δ 7.5–8.5 ppm) and azetidine (δ 3.0–4.0 ppm). The cyclohexene protons appear as a multiplet (δ 5.5–6.0 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–175 ppm) and quaternary carbons in the azetidine ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₇BrN₃O₂) .
  • Chromatography: Use silica gel column chromatography (ethyl acetate/hexane) or HPLC to isolate impurities, especially regioisomers .

Advanced: What factors influence the regioselective functionalization of the pyrazole ring in cross-coupling reactions?

Answer:
The bromine at the 4-position directs reactivity:

  • Buchwald–Hartwig Amination: Pd/XPhos catalysts selectively replace bromine with amines .
  • Sonogashira Coupling: Terminal alkynes couple at the bromine site under Pd/Cu catalysis (e.g., 64% yield reported for similar bromopyrazoles) .
    Challenges:
  • Steric hindrance from the azetidine-cyclohexene group may reduce reaction rates.
  • Competing side reactions (e.g., dehalogenation) require careful temperature control (60–80°C) and inert atmospheres .

Advanced: How do electronic and steric effects of the cyclohexene moiety impact catalytic hydrogenation or Diels-Alder reactions?

Answer:

  • Hydrogenation: The cyclohexene’s electron-rich double bond undergoes hydrogenation (H₂, Pd/C) to yield cyclohexane, but steric shielding by the azetidine may require elevated pressures (3–5 bar) .
  • Diels-Alder Reactivity: The cyclohexene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). DFT studies suggest moderate endo selectivity due to steric constraints .
    Methodological Note: Monitor reaction progress via FT-IR (loss of C=C stretch at ~1650 cm⁻¹) .

Advanced: What computational methods predict the compound’s binding affinity for biological targets (e.g., kinases)?

Answer:

  • Molecular Docking (AutoDock Vina): Model interactions between the pyrazole’s nitrogen atoms and kinase ATP-binding pockets. The cyclohexene’s hydrophobicity may enhance binding in lipophilic regions .
  • MD Simulations (GROMACS): Assess conformational stability of the azetidine ring in aqueous environments (TIP3P water model).
    Validation: Compare computational results with in vitro kinase inhibition assays (IC₅₀ values) .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition: Screen against serine/threonine kinases (e.g., PIM1) using ADP-Glo™ assays .
  • Cytotoxicity: Test in cancer cell lines (e.g., MCF-7) via MTT assays. The bromine atom may enhance apoptotic activity .
  • Solubility: Use shake-flask method (PBS, pH 7.4) to assess bioavailability. LogP can be estimated via HPLC .

Advanced: How to resolve contradictions in reported reaction yields for similar bromopyrazole derivatives?

Answer:

  • Catalyst Optimization: Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in Suzuki couplings. Yields vary by 10–20% due to ligand electronic effects .
  • Protecting Groups: Ethoxyethyl groups (e.g., in ) improve solubility but may require acidic deprotection (TFA/CH₂Cl₂), affecting overall yields .
    Recommendation: Replicate conditions from (64% yield via Sonogashira) and adjust catalyst loading (5 mol% Pd) .

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